molecular formula C11H19NO2 B1467184 Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1250802-58-4

Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No. B1467184
CAS RN: 1250802-58-4
M. Wt: 197.27 g/mol
InChI Key: JHKSQLNITGRTPI-UHFFFAOYSA-N
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Description

Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a compound with the formula C11H19NO2 and a molecular weight of 197.27 . It is a biologically important alkylaminophenol compound .


Synthesis Analysis

This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .


Molecular Structure Analysis

The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy . In addition, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can be analyzed using various spectroscopic methods such as FTIR, UV, NMR . The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Scientific Research Applications

Anti-Tubercular Agents

Research indicates that derivatives of pyrrolidine, such as Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, could be used in the design and synthesis of anti-tubercular agents . These compounds can be tailored to combat Mycobacterium tuberculosis, offering a new avenue for treating this challenging infectious disease.

Benzannulation Protocols

The compound can be utilized in benzannulation protocols to prepare substituted aryl amines . This application is crucial in synthetic chemistry, where the Michael-aldol reaction of β-keto sulfones is employed to create complex aromatic structures.

Steric Factors in Biological Activity

The compound’s structure allows for the exploration of steric factors in biological activity . This is particularly important in understanding the structure-activity relationship (SAR) of drug candidates, influencing their binding mode to enantioselective proteins.

Pharmacophore Space Exploration

Due to the sp3-hybridization of the pyrrolidine ring, Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can be used to efficiently explore the pharmacophore space . This is a critical aspect of medicinal chemistry, aiding in the design of new compounds with diverse biological profiles.

Synthetic Strategies

The compound can be involved in different synthetic strategies , either through ring construction from cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings . This flexibility is beneficial for chemists looking to innovate in compound synthesis.

ADME/Tox Modification

Lastly, Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can be used to modify ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) parameters in drug candidates . This is essential for optimizing the pharmacokinetic profile of new drugs, ensuring they are safe and effective for human use.

Future Directions

The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, the synthesis of new alkylaminophenol compounds, which can be used as drug active substances, is a promising direction for future research .

properties

IUPAC Name

cyclopentyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-8-9-5-6-12(7-9)11(14)10-3-1-2-4-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKSQLNITGRTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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